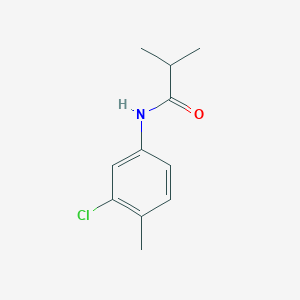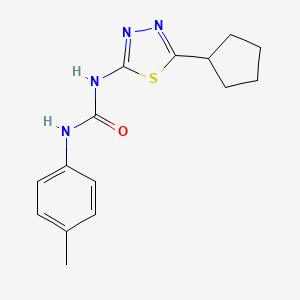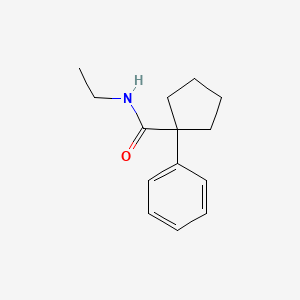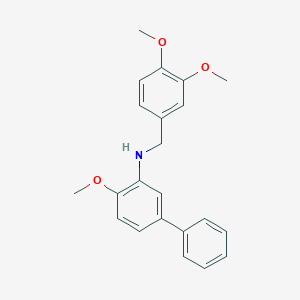![molecular formula C20H26N2O4S B5878615 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5878615.png)
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, also known as EMBI, is a sulfonamide compound that has shown promising results in scientific research applications. EMBI is a small molecule that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide is not fully understood. However, it is believed that this compound inhibits the activity of various enzymes, including carbonic anhydrase IX and histone deacetylases. By inhibiting these enzymes, this compound may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the formation of blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows for easy access to intracellular targets. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide research. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to optimize its pharmacological properties, such as its bioavailability and toxicity. Additionally, this compound may have potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide can be synthesized using various methods. One method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Another method involves the reaction of 4-ethoxybenzenesulfonamide with 2-(4-morpholinylmethyl)benzylamine in the presence of a base such as sodium hydride. The resulting product is then purified using recrystallization.
Applications De Recherche Scientifique
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has shown promising results in scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In addition, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that play a role in the regulation of gene expression.
Propriétés
IUPAC Name |
4-ethoxy-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-2-26-19-7-9-20(10-8-19)27(23,24)21-15-17-5-3-4-6-18(17)16-22-11-13-25-14-12-22/h3-10,21H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKQLIQKONZPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)


![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)
![N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5878605.png)
